

An In-depth Technical Guide to the Chemical Properties of (R)-(-)-2-Heptanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *(R)-(-)-2-Heptanol*

Cat. No.: *B1630902*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Heptanol is a chiral secondary alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.
[1][2] Its specific stereochemistry makes it a valuable precursor for enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of **(R)-(-)-2-Heptanol**, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.

Chemical and Physical Properties

The fundamental properties of **(R)-(-)-2-Heptanol** are summarized in the tables below, providing a consolidated reference for laboratory and developmental work.

General Properties

Property	Value	Reference
Chemical Formula	C ₇ H ₁₆ O	[3]
Molar Mass	116.20 g/mol	[3]
Appearance	Colorless liquid	[3]
Odor	Mild, fruity	[2]

Physicochemical Data

Property	Value	Conditions	Reference
Density	0.818 g/mL	at 25 °C	[4]
Boiling Point	159-162 °C	at 760 mmHg	[1]
74-75 °C	at 23 mmHg	[4]	
Melting Point	-30.15 °C	[1]	
Flash Point	71 °C (160 °F)	Closed cup	[5]
Refractive Index	1.419	at 20 °C	[4]
Specific Rotation ([α]D)	-9.5°	neat, at 20 °C	[6]
Solubility in Water	3.3 g/L	[5]	
Solubility in Organic Solvents	Soluble in ethanol and ether	[5]	

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **(R)-(-)-2-Heptanol**.

¹H NMR Spectroscopy

- Solvent: CDCl₃

- Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8	m	1H	CH-OH
~1.4	m	2H	CH ₂ adjacent to CH-OH
~1.3	m	6H	(CH ₂) ₃
~1.2	d	3H	CH ₃ adjacent to CH-OH
~0.9	t	3H	Terminal CH ₃

¹³C NMR Spectroscopy

- Solvent: CDCl₃
- Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~68.1	CH-OH
~39.5	CH ₂ adjacent to CH-OH
~32.0	CH ₂
~25.7	CH ₂
~23.5	CH ₃ adjacent to CH-OH
~22.7	CH ₂
~14.1	Terminal CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch
~2960-2850	Strong	C-H stretch (alkane)
~1465	Medium	C-H bend (CH ₂)
~1375	Medium	C-H bend (CH ₃)
~1115	Strong	C-O stretch (secondary alcohol)

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity	Assignment
116	Low	[M] ⁺ (Molecular ion)
101	Medium	[M - CH ₃] ⁺
83	Medium	[M - H ₂ O - CH ₃] ⁺
73	Medium	[M - C ₃ H ₇] ⁺
45	High	[CH ₃ CHOH] ⁺ (α-cleavage)

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key chemical properties of **(R)-(-)-2-Heptanol**.

Determination of Specific Rotation

Objective: To measure the specific rotation of **(R)-(-)-2-Heptanol** using a polarimeter.

Apparatus:

- Polarimeter
- Sodium lamp (D-line, 589 nm)

- Polarimeter cell (1 dm)
- Volumetric flask (10 mL)
- Analytical balance

Procedure:

- Sample Preparation: Accurately weigh approximately 1.0 g of **(R)-(-)-2-Heptanol** and dissolve it in a suitable solvent (e.g., ethanol) in a 10 mL volumetric flask. Fill the flask to the mark with the solvent.[7]
- Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
- Measurement: Fill the polarimeter cell with the prepared solution of **(R)-(-)-2-Heptanol**, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).[8]
- Calculation: Calculate the specific rotation using the formula: $[\alpha] = \alpha / (c \times l)$ where:
 - $[\alpha]$ is the specific rotation
 - α is the observed rotation in degrees
 - c is the concentration in g/mL
 - l is the path length in decimeters (dm)[8]

Determination of Boiling Point

Objective: To determine the boiling point of **(R)-(-)-2-Heptanol** using the distillation method.

Apparatus:

- Distillation flask
- Condenser
- Thermometer

- Heating mantle
- Boiling chips

Procedure:

- Apparatus Setup: Assemble a simple distillation apparatus. Place a small volume of **(R)-(-)-2-Heptanol** and a few boiling chips in the distillation flask.[9]
- Heating: Gently heat the flask using the heating mantle.
- Equilibrium: The liquid will begin to boil and its vapor will rise, condensing on the thermometer bulb. The temperature will stabilize at the boiling point of the liquid.[9]
- Reading: Record the temperature at which the liquid is consistently condensing on the thermometer and dripping into the collection vessel. This temperature is the boiling point.[10]

NMR Spectroscopic Analysis

Objective: To obtain ^1H and ^{13}C NMR spectra of **(R)-(-)-2-Heptanol**.

Apparatus:

- NMR spectrometer
- 5 mm NMR tubes
- Deuterated solvent (CDCl_3)
- Pipettes

Procedure:

- Sample Preparation: Prepare a solution by dissolving 5-10 mg of **(R)-(-)-2-Heptanol** in approximately 0.7 mL of CDCl_3 in a clean, dry NMR tube.[7][11]
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.[6]

ATR-FTIR Spectroscopic Analysis

Objective: To obtain an infrared spectrum of **(R)-(-)-2-Heptanol**.

Apparatus:

- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[12]
- Sample Application: Place a small drop of **(R)-(-)-2-Heptanol** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm^{-1} .[12][13]
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometric Analysis

Objective: To obtain the mass spectrum of **(R)-(-)-2-Heptanol**.

Apparatus:

- Mass spectrometer with an Electron Ionization (EI) source

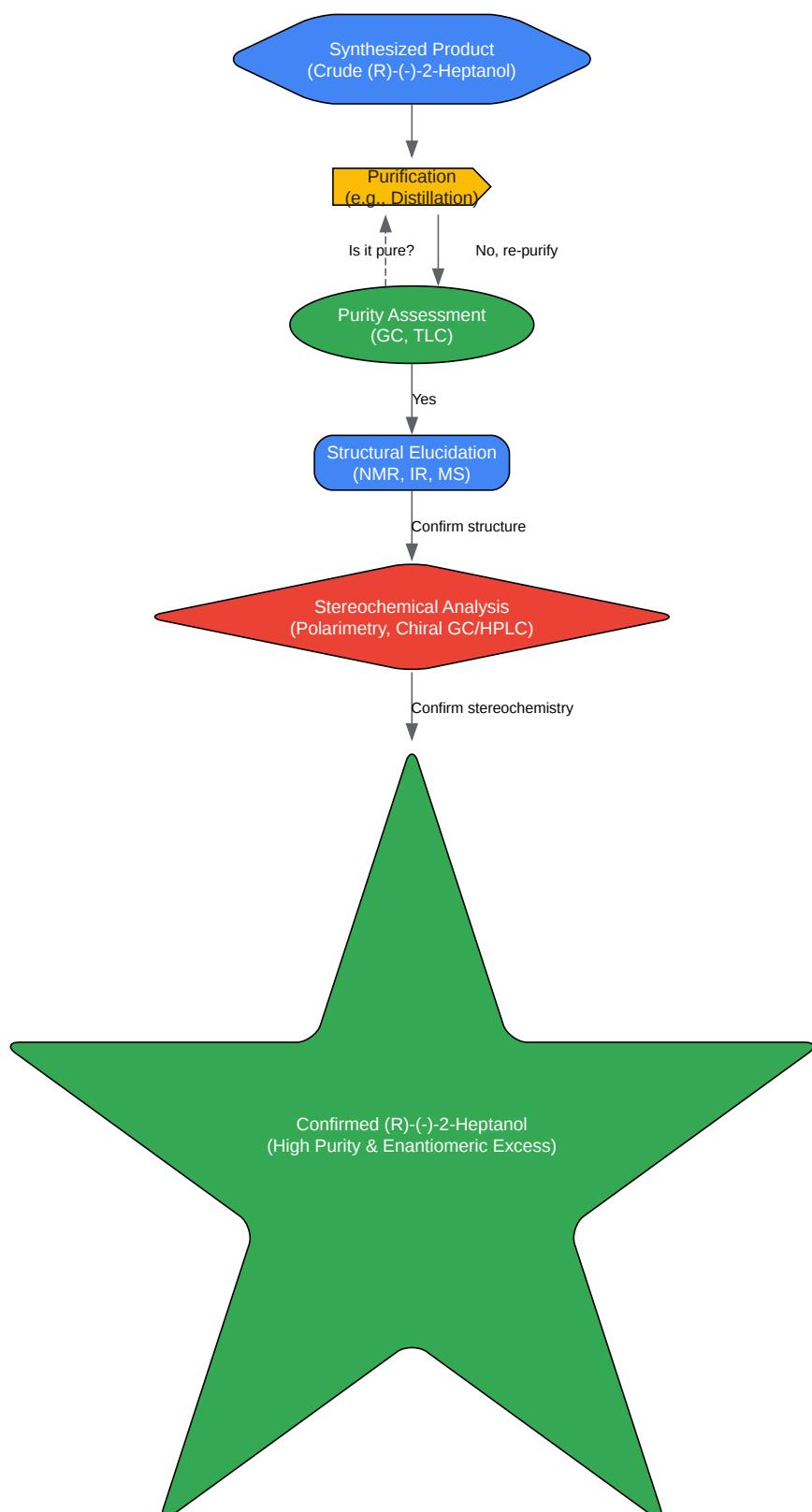
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph.
- Ionization: The sample is vaporized and ionized in the EI source.[14]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[14]

- Spectrum: The mass spectrum is recorded, showing the relative abundance of each ion.

Synthetic Workflow: Enantioselective Reduction of 2-Heptanone

A common and efficient method for the synthesis of **(R)-(-)-2-Heptanol** is the enantioselective reduction of the prochiral ketone, 2-heptanone. This can be achieved using a chiral catalyst, often in a transfer hydrogenation reaction.[15][16][17]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(R)-(-)-2-Heptanol**.

Logical Relationship: Structure-Property Determination

The characterization of a synthesized chiral molecule like **(R)-(-)-2-Heptanol** follows a logical progression from initial purity assessment to detailed structural and stereochemical confirmation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 2-Heptanol | C7H16O | CID 10976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How 2-Heptanol Serves as a Versatile Industrial Solvent and Intermediate [jindunchemical.com]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. azom.com [azom.com]
- 7. ou.edu [ou.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jeplerts.wordpress.com [jeplerts.wordpress.com]
- 11. organonation.com [organonation.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. jasco-global.com [jasco-global.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of (R)-(-)-2-Heptanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630902#r-2-heptanol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com